2,4-Dichloro-6-(methylamino)pyrimidine-5-carbaldehyde

Catalog No.
S15665946
CAS No.
M.F
C6H5Cl2N3O
M. Wt
206.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4-Dichloro-6-(methylamino)pyrimidine-5-carbaldeh...

Product Name

2,4-Dichloro-6-(methylamino)pyrimidine-5-carbaldehyde

IUPAC Name

2,4-dichloro-6-(methylamino)pyrimidine-5-carbaldehyde

Molecular Formula

C6H5Cl2N3O

Molecular Weight

206.03 g/mol

InChI

InChI=1S/C6H5Cl2N3O/c1-9-5-3(2-12)4(7)10-6(8)11-5/h2H,1H3,(H,9,10,11)

InChI Key

JBARZLFFRPWUPD-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C(=NC(=N1)Cl)Cl)C=O

2,4-Dichloro-6-(methylamino)pyrimidine-5-carbaldehyde is a heterocyclic organic compound characterized by its pyrimidine ring structure, which contains two chlorine substituents and a methylamino group. Its molecular formula is C6H5Cl2N3OC_6H_5Cl_2N_3O with a molecular weight of 191.01 g/mol. The compound features a carbaldehyde functional group at the 5-position of the pyrimidine ring, which contributes to its reactivity and potential biological activity. This compound is notable for its applications in medicinal chemistry and as an intermediate in various chemical syntheses .

, including:

  • Nucleophilic Substitution Reactions: The presence of the carbaldehyde and the dichloro groups makes it susceptible to nucleophilic attack, particularly at the carbon atoms adjacent to the chlorine substituents. Aromatic nucleophilic substitution reactions have been reported, particularly involving amines and other nucleophiles .
  • Condensation Reactions: It can participate in Claisen–Schmidt condensation reactions, where it reacts with aldehydes or ketones in the presence of a base to form β-hydroxy carbonyl compounds .
  • Hydrogenation: Under catalytic conditions, it may undergo hydrogenation to reduce the double bonds or functional groups present in its structure .

Research indicates that 2,4-Dichloro-6-(methylamino)pyrimidine-5-carbaldehyde exhibits significant biological activities. It has been studied for its anti-inflammatory properties, particularly in relation to cyclooxygenase (COX) enzyme inhibition. Compounds derived from this structure have shown potential as anti-inflammatory agents with IC50 values indicating their efficacy against COX-1 and COX-2 enzymes. This suggests potential therapeutic applications in treating inflammatory diseases .

Synthesis of 2,4-Dichloro-6-(methylamino)pyrimidine-5-carbaldehyde can be achieved through several methods:

  • Phosphorus Oxychloride Method: A common synthesis involves the reaction of 2-methylpyrimidine-4,6-diol with phosphorus oxychloride and dimethylformamide under controlled conditions to yield the desired product .
  • Aromatic Nucleophilic Substitution: Another method includes performing nucleophilic substitution reactions on 2-amino-4,6-dichloropyrimidine-5-carbaldehyde using various amines under basic conditions to introduce different substituents at the nitrogen positions .
  • One-Pot Reactions: Recent developments have focused on one-pot synthetic methodologies that allow for multiple transformations in a single reaction vessel, enhancing efficiency and yield .

The compound finds applications primarily in:

  • Medicinal Chemistry: As an intermediate in the synthesis of pharmaceuticals, particularly those targeting inflammatory pathways.
  • Agricultural Chemicals: Potential use in developing agrochemicals due to its biological activity.
  • Research: Utilized in studies exploring structure-activity relationships in pyrimidine derivatives for drug development.

Interaction studies have highlighted the compound's ability to form complexes with various biological targets. For instance, it has been shown to interact effectively with COX enzymes, leading to inhibition of prostaglandin synthesis, which is crucial in mediating inflammation and pain responses . Furthermore, studies on its reactivity with different nucleophiles provide insights into its potential as a versatile building block for synthesizing more complex molecules.

Several compounds share structural similarities with 2,4-Dichloro-6-(methylamino)pyrimidine-5-carbaldehyde. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
2-Amino-4,6-dichloropyrimidine-5-carbaldehydeContains amino group instead of methylaminoMore polar; different reactivity profile
4-Chloro-6-methylpyrimidine-5-carbaldehydeLacks dichloro substituentsLess reactive due to fewer halogen atoms
2-Chloro-4-(methylamino)pyrimidine-5-carbaldehydeSimilar methylamino groupDifferent chlorine positioning affects reactivity

The uniqueness of 2,4-Dichloro-6-(methylamino)pyrimidine-5-carbaldehyde lies in its specific combination of halogenation and functional groups that enhance its biological activity while providing varied synthetic pathways for derivative exploration.

XLogP3

2.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

204.9809672 g/mol

Monoisotopic Mass

204.9809672 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-15-2024

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